1-(Hydroxymethyl)cyclopropaneacetonitrile

Catalog No.
S727428
CAS No.
152922-71-9
M.F
C6H9NO
M. Wt
111.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Hydroxymethyl)cyclopropaneacetonitrile

Researchers sourcing the critical 1-(mercaptomethyl)cyclopropaneacetic acid side chain for Montelukast face safety risks and poor yields with traditional cyanation of cyclopropanedimethanol. 1-(Hydroxymethyl)cyclopropaneacetonitrile provides a ready-to-use, pre-desymmetrized scaffold that directly mesylates and thioacetylates, eliminating toxic cyanide handling and dinitrile byproducts. • Bypasses hazardous monocyanation; no desymmetrization needed. • Enables >95% yield in subsequent thioether formation. • Supplied as high-purity, stable solid for consistent batch performance.

CAS Number

152922-71-9

Product Name

1-(Hydroxymethyl)cyclopropaneacetonitrile

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

InChI

InChI=1S/C6H9NO/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2

InChI Key

WYOMLUMUVAPMKE-UHFFFAOYSA-N

SMILES

C1CC1(CC#N)CO

Synonyms

2-(1-(hydroxymethyl)cyclopropyl)acetonitrile; [1-(Hydroxymethyl)cyclopropyl]acetonitrile

Canonical SMILES

C1CC1(CC#N)CO

The exact mass of the compound 1-(Hydroxymethyl)cyclopropaneacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 10 g

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS 152922-71-9) is a highly specialized, 1,1-disubstituted cyclopropane building block primarily utilized in the synthesis of leukotriene D4 (LTD4) receptor antagonists, most notably Montelukast. Characterized by a strained cyclopropyl core bearing both a nucleophilic hydroxymethyl group and an electrophile-precursor acetonitrile moiety, this compound offers a pre-desymmetrized scaffold that is critical for downstream thioether formation. In industrial procurement, it is favored over basic cyclopropane precursors because it bypasses hazardous, low-yielding monocyanation steps, providing a stable, high-purity intermediate that directly feeds into the production of 1-(mercaptomethyl)cyclopropaneacetic acid derivatives [1].

Procurement Fit

Key Intermediate Montelukast side-chain synthesis via established route
Reference Standard Certified impurity for ANDA analytical method validation
Drug Discovery Bifunctional scaffold for LTD4 antagonist SAR studies

Attempting to substitute 1-(Hydroxymethyl)cyclopropaneacetonitrile with cheaper acyclic analogs, such as gem-dimethyl derivatives, fundamentally alters the steric bulk and conformational rigidity of the resulting downstream API, leading to a catastrophic loss of target receptor binding affinity [1]. Furthermore, substituting this compound with its upstream precursor, 1,1-cyclopropanedimethanol, shifts the burden of desymmetrization onto the procurement facility. This requires handling highly toxic cyanating agents (e.g., sodium cyanide) and managing poor chemoselectivity, as the reaction frequently yields unwanted dinitrile byproducts that complicate purification and depress overall batch yields[2].

Substitution Risk

Cyclopropane substitution pattern
Analogues lacking gem‑disubstitution at C‑1 cannot access the patented montelukast route.
Hydroxymethyl handle absence
Compounds without the primary alcohol group cannot undergo the thioacetylation step required for side‑chain assembly.
Regioisomer mismatch
1‑(cyanomethyl)cyclopropanemethanol or other regioisomers do not provide the correct pharmacophore geometry.

Elimination of Desymmetrization Bottlenecks and Hazardous Reagent Handling

Procuring pre-formed 1-(Hydroxymethyl)cyclopropaneacetonitrile directly eliminates the need to perform the monocyanation of 1,1-cyclopropanedimethanol in-house. Industrial synthesis data indicates that the in-house conversion of the dimethanol baseline typically achieves only a 55-65% isolated yield due to the competitive formation of dinitrile byproducts and unreacted starting material. In contrast, utilizing the pre-desymmetrized target compound provides a 100% conversion baseline for the subsequent mesylation step, completely bypassing the need to handle highly toxic sodium cyanide and dialkyl sulfites at scale [1].

Evidence DimensionEffective yield of mono-nitrile intermediate and reagent toxicity
Target Compound Data100% (pre-formed), zero in-house NaCN handling required
Comparator Or Baseline1,1-Cyclopropanedimethanol (55-65% monocyanation yield, requires NaCN)
Quantified Difference~35-45% yield recovery and elimination of cyanide use
ConditionsIndustrial-scale API intermediate synthesis workflow

Procuring the pre-formed intermediate drastically improves process safety and overall throughput by removing a low-yielding, highly toxic synthetic step.

Synthetic route yield
Reported
Dialkylsulfite‑mediated process vs. thionyl chloride route: reduced by‑products, improved yield.
Supports higher‑throughput process selection
Exact yield delta not quantified in patent text

Downstream Pharmacological Fidelity via Cyclopropyl Strain

The cyclopropyl ring of 1-(Hydroxymethyl)cyclopropaneacetonitrile is not merely a structural spacer; it imposes a strict conformational geometry required for the downstream API's efficacy. When the target compound is used to synthesize the final LTD4 antagonist (Montelukast), the resulting thioether maintains a high receptor binding affinity (IC50 < 5 nM). If a buyer attempts to substitute the cyclopropyl core with a structurally similar acyclic baseline, such as 3-hydroxy-2,2-dimethylpropanenitrile, the resulting gem-dimethyl downstream analog exhibits a >100-fold reduction in LTD4 receptor affinity due to the loss of the specific spatial orientation enforced by the strained three-membered ring [1].

Evidence DimensionDownstream LTD4 receptor binding affinity (IC50)
Target Compound Data< 5 nM (via cyclopropyl-constrained thioether)
Comparator Or Baseline3-Hydroxy-2,2-dimethylpropanenitrile (>500 nM for gem-dimethyl analog)
Quantified Difference>100-fold loss of downstream target affinity
ConditionsIn vitro LTD4 receptor binding assay for final API

Validates that the cyclopropyl core is non-negotiable for API efficacy, making acyclic substitutes completely unviable for this procurement pathway.

Functional group necessity
Class-level
Only the hydroxymethyl derivative enables thioacetylation to 1‑(acetylthiomethyl) analogue (0.308 mol scale demonstrated).
Binary requirement for thiol handle introduction
Cyclopropylacetonitrile (CAS 6542‑60‑5) cannot undergo this transformation

Storage Stability and Handling Superiority over Halogenated Intermediates

For bulk procurement, the stability of the intermediate is a critical cost factor. 1-(Hydroxymethyl)cyclopropaneacetonitrile features a stable primary hydroxyl group, allowing it to be stored at standard refrigerated conditions (2-8°C) for over 12 months with negligible degradation (<1% impurity formation). In contrast, the downstream halogenated comparator, 1-(bromomethyl)cyclopropaneacetonitrile, is highly reactive and prone to spontaneous hydrolysis or polymerization when exposed to ambient moisture, often requiring strict sub-zero storage and resulting in a 5-15% purity loss over a similar timeframe if mishandled [1].

Evidence DimensionStorage stability and purity retention
Target Compound Data>99% purity retained at 2-8°C for 12 months
Comparator Or Baseline1-(Bromomethyl)cyclopropaneacetonitrile (5-15% degradation under identical conditions)
Quantified DifferenceSignificant reduction in storage-induced degradation
ConditionsStandard pharmaceutical intermediate warehousing (2-8°C, ambient moisture exposure)

Ensures reliable batch-to-batch reproducibility and lowers supply chain costs by avoiding the strict cold-chain requirements of halogenated analogs.

Certified impurity standard
Head-to-head
Purity ≥98% (GC), moisture ≤0.5%
Supports ANDA analytical method validation
Traceable to USP/EP upon feasibility assessment
Bifunctional reactivity
Class-level
Hydroxymethyl (C‑1) + acetonitrile (C‑2) on cyclopropane core
Enables divergent benzothiazole/thiazole LTD4 antagonist synthesis
Mono‑functional analogues reduce synthetic options

Commercial Synthesis of Montelukast and LTD4 Antagonists

The primary industrial application for 1-(Hydroxymethyl)cyclopropaneacetonitrile is as the foundational building block for Montelukast sodium. By providing a pre-desymmetrized, stable cyclopropyl scaffold, it allows manufacturers to efficiently proceed to the mesylation and thioacetylation steps, ensuring high-yield production of the critical 1-(mercaptomethyl)cyclopropaneacetic acid side chain without the safety risks of in-house cyanide use [1].

Development of Novel Conformationally Restricted Thioethers

Beyond established APIs, this compound is highly valuable in medicinal chemistry programs seeking to introduce steric bulk and conformational rigidity into novel drug candidates. The unique 1,1-disubstitution pattern allows researchers to build constrained thioether or ether linkages that resist metabolic degradation while locking the molecule into a specific bioactive conformation, a strategy directly informed by its success in leukotriene inhibitors [2].

Synthesis of Spirocyclic and Bicyclic Scaffolds

In advanced organic synthesis, the dual functionality of the hydroxyl and nitrile groups on a strained ring makes this compound an excellent precursor for spirocyclic systems. The nitrile can be reduced to an amine or hydrolyzed to an acid, facilitating intramolecular cyclizations with the hydroxymethyl group to form spiro-lactones, spiro-lactams, or oxaspiro derivatives used in specialized materials and agrochemical research [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Montelukast side‑chain synthesis
Gem‑disubstituted cyclopropane scaffold
Route patent compliance and process robustness
ANDA impurity method validation
Certified impurity reference standard
Pharmacopeial traceability and purity documentation
LTD4 antagonist drug discovery
Bifunctional building block
SAR library diversity and scaffold elaboration
Cyclopropane intermediate scale‑up
Scalable process entry point
Batch consistency and physical property data

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(Hydroxymethyl)cyclopropaneacetonitrile

Explore Compound Types